molecular formula C12H14ClNO3 B580919 Methyl 3-chloro-4-morpholinobenzoate CAS No. 1314406-49-9

Methyl 3-chloro-4-morpholinobenzoate

Cat. No. B580919
M. Wt: 255.698
InChI Key: UUPAJPGLLULBAX-UHFFFAOYSA-N
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Description

Methyl 3-Chloro-4-morpholinobenzoate is a chemical compound with the molecular formula C12H14ClNO3 . It has an average mass of 255.697 Da and a monoisotopic mass of 255.066223 Da .


Molecular Structure Analysis

The molecular structure of Methyl 3-Chloro-4-morpholinobenzoate is defined by its molecular formula, C12H14ClNO3 . Unfortunately, the specific structural details or a visual representation of the molecule are not provided in the search results.


Physical And Chemical Properties Analysis

Methyl 3-Chloro-4-morpholinobenzoate has a molecular weight of 255.7 . Further physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Material Properties

  • Experimental and Theoretical Investigation of Ligand and Anion Controlled Complex Formation : A study by Chakraborty et al. (2014) utilized morpholino ligands for synthesizing zinc(II) complexes with unique structural features and photoluminescence properties. This research illustrates the chemical versatility of morpholine derivatives in modifying the properties of metal complexes, potentially applicable in materials science and photoluminescence research Chakraborty et al., 2014.

Medical Imaging Applications

  • PET Imaging of LRRK2 in Parkinson's Disease : Wang et al. (2017) synthesized a potential PET imaging agent for LRRK2, a kinase involved in Parkinson's disease, using a morpholine derivative. This compound shows the utility of morpholine derivatives in developing diagnostic tools for neurodegenerative diseases Wang et al., 2017.

Antibacterial Applications and DNA Interactions

  • Antibacterial Screening and DNA Cleavage for Thiadiazole Derivative : Mali et al. (2019) synthesized a compound involving a morpholino group, demonstrating moderate inhibition against Mycobacteria tuberculosis and potential for DNA cleavage. This highlights the role of morpholine derivatives in developing new antibacterial agents and studying their interaction with DNA Mali et al., 2019.

Neurokinin-1 Receptor Antagonism

  • Development of an Orally Active Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) reported on a high affinity, water-soluble neurokinin-1 receptor antagonist, demonstrating the potential of morpholine derivatives in creating effective treatments for depression and emesis Harrison et al., 2001.

Antidepressant Activity

  • Synthesis and Antidepressive Activity : Research by Guo Ya-nan (2010) and Yuan Tao (2012) focused on synthesizing morpholine hydrochloride derivatives and testing their antidepressant activities, underscoring the potential of such compounds in developing new antidepressant drugs Guo Ya-nan, 2010; Tao Yuan, 2012.

Safety And Hazards

When handling Methyl 3-Chloro-4-morpholinobenzoate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. All sources of ignition should be removed .

properties

IUPAC Name

methyl 3-chloro-4-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-16-12(15)9-2-3-11(10(13)8-9)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPAJPGLLULBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205925
Record name Benzoic acid, 3-chloro-4-(4-morpholinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-4-morpholinobenzoate

CAS RN

1314406-49-9
Record name Benzoic acid, 3-chloro-4-(4-morpholinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314406-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-chloro-4-(4-morpholinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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